![molecular formula C16H16N6O2 B2671983 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 2034511-75-4](/img/structure/B2671983.png)
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Metabolism
Ticagrelor, a compound structurally related to the one mentioned, has been extensively studied for its pharmacokinetics, metabolism, and excretion in healthy subjects. Ticagrelor demonstrates rapid absorption and has an active metabolite formed by O-deethylation. It shows that oxidative loss of the hydroxyethyl side chain forms the major active metabolite, suggesting a complex biotransformation pathway. These findings highlight the compound's metabolism involving multiple oxidative pathways leading to the formation of various metabolites, indicating its significant pharmacokinetic properties (Teng et al., 2010).
Neurological Applications
Research on similar compounds has demonstrated applications in studying neurological disorders. For example, Iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide, a radiolabeled benzamide, has been used to study neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The study's findings suggest that radiolabeled benzamides, due to their ectodermic origin and interaction with melanin, might be promising tracers for melanoma, potentially applicable for in vivo visualization of alpha-synuclein deposition in multiple system atrophy and other neurological disorders (Maffioli et al., 1994).
Antifungal and Antimicrobial Research
Compounds with similar structures have been investigated for their antifungal and antimicrobial properties. For instance, neticonazole, a vinyl imidazole derivative, exhibits antifungal activity and has raised interest in the potential cross-sensitization between different imidazole derivatives. This research underlines the chemical's utility in developing new antifungal drugs and understanding the mechanisms behind contact sensitivity and cross-reactivity among antifungals, providing insights into safer and more effective antimicrobial therapies (Hata et al., 1997).
Oncological Research
Research on related compounds has also extended into oncology, particularly in the treatment of solid tumors in children. Studies have explored the use of 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (NSC-45388) in various solid tumors resistant to conventional therapy. These studies provide a foundation for investigating the anticancer potential of similar compounds, with an emphasis on their minimal but definite activity as single agents in treating advanced neuroblastoma and rhabdomyosarcoma (Finklestein et al., 1975).
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15-8-13(10-1-2-10)18-9-22(15)6-5-17-16(24)11-3-4-12-14(7-11)20-21-19-12/h3-4,7-10H,1-2,5-6H2,(H,17,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDMTLMIKMFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=NNN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)
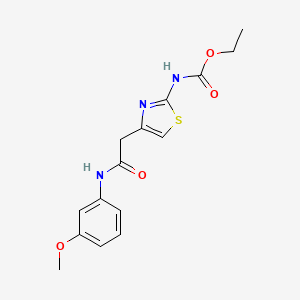
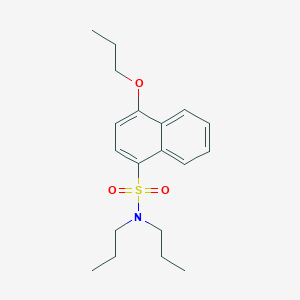
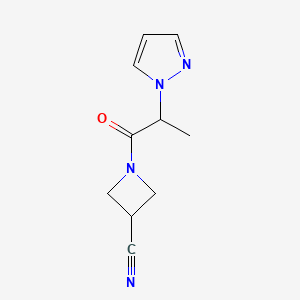
![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)
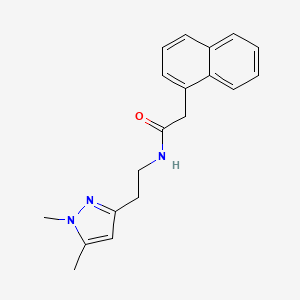
![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)

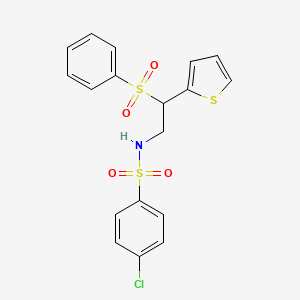
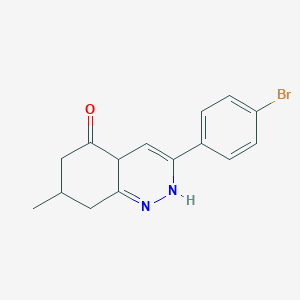
![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)